molecular formula C12H22O2 B14444861 Butane, 2,3-dimethyl-2,3-bis(2-propenyloxy)- CAS No. 76779-59-4

Butane, 2,3-dimethyl-2,3-bis(2-propenyloxy)-

Cat. No.: B14444861
CAS No.: 76779-59-4
M. Wt: 198.30 g/mol
InChI Key: XAVNMLWQABEWLS-UHFFFAOYSA-N
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Description

Butane, 2,3-dimethyl-2,3-bis(2-propenyloxy)- is an organic compound with a complex branched structure It is a derivative of butane, featuring two propenyloxy groups attached to the second and third carbon atoms of the butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butane, 2,3-dimethyl-2,3-bis(2-propenyloxy)- typically involves the alkylation of butane derivatives. One common method is the reaction of 2,3-dimethylbutane with allyl alcohol in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts such as sulfuric acid or other strong acids is common to promote the alkylation process. The product is then purified through distillation or other separation techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Butane, 2,3-dimethyl-2,3-bis(2-propenyloxy)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into simpler hydrocarbons.

    Substitution: The propenyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.

    Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Simpler hydrocarbons such as alkanes.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Butane, 2,3-dimethyl-2,3-bis(2-propenyloxy)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.

    Biology: Investigated for its potential effects on biological systems, including enzyme interactions.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Butane, 2,3-dimethyl-2,3-bis(2-propenyloxy)- involves its interaction with molecular targets such as enzymes or receptors. The propenyloxy groups can participate in hydrogen bonding or other interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include metabolic processes that modify the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethylbutane: A simpler alkane with similar branching but lacking the propenyloxy groups.

    2,2-Dimethylbutane: Another branched alkane with different substitution patterns.

    2,3-Dimethyl-2-butene: An alkene with similar methyl groups but different functional groups.

Uniqueness

Butane, 2,3-dimethyl-2,3-bis(2-propenyloxy)- is unique due to the presence of the propenyloxy groups, which impart distinct chemical and physical properties

Properties

CAS No.

76779-59-4

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

2,3-dimethyl-2,3-bis(prop-2-enoxy)butane

InChI

InChI=1S/C12H22O2/c1-7-9-13-11(3,4)12(5,6)14-10-8-2/h7-8H,1-2,9-10H2,3-6H3

InChI Key

XAVNMLWQABEWLS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C)(C)OCC=C)OCC=C

Origin of Product

United States

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